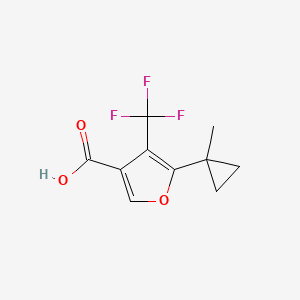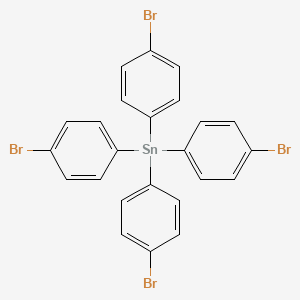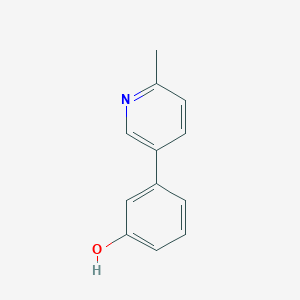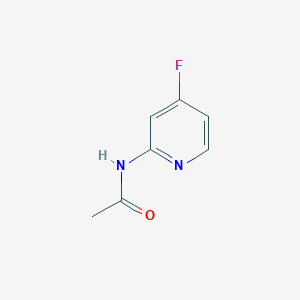phosphanium bromide CAS No. 60778-64-5](/img/structure/B13150941.png)
[(2-Carboxyphenyl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxyphenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C19H18BrP. It is a white crystalline solid that is soluble in polar organic solvents. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Carboxyphenyl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with methyl bromide. The reaction is typically carried out in an inert atmosphere at room temperature. The general reaction is as follows:
Ph3P+CH3Br→Ph3PCH3Br
where Ph represents a phenyl group.
Industrial Production Methods
In an industrial setting, the production of (2-Carboxyphenyl)methylphosphanium bromide involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carboxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(2-Carboxyphenyl)methylphosphanium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.
Biology: Employed in the study of biological membranes and as a probe for membrane potential.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Carboxyphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it acts as a precursor to methylenetriphenylphosphorane, which is a key intermediate. The reaction mechanism involves the formation of a ylide, which then reacts with carbonyl compounds to form alkenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the carboxyphenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a carboxyphenyl group.
(2-Carboxyethyl)triphenylphosphonium bromide: Similar but with a carboxyethyl group.
Uniqueness
(2-Carboxyphenyl)methylphosphanium bromide is unique due to the presence of the carboxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
Propriétés
Numéro CAS |
60778-64-5 |
|---|---|
Formule moléculaire |
C26H22BrO2P |
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
(2-carboxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H21O2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H |
Clé InChI |
RNPCZYQXYZYELK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)



![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)







